(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride
Description
(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid hydrochloride is a chiral β-amino acid derivative featuring a tert-butyl ether substituent at the 4-position and an R-configuration at the 3-amino center. The compound’s molecular formula is C₈H₁₇NO₃·HCl, with a molecular weight of 223.69 g/mol (calculated from ). As a hydrochloride salt, it exhibits improved aqueous solubility, critical for pharmaceutical formulations.
Properties
IUPAC Name |
(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)4-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHHESUUVVUSDY-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the tert-butyl ether group through a nucleophilic substitution reaction. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The tert-butyl ether group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the tert-butyl ether group.
Scientific Research Applications
(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl ether group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Ethers vs. Esters
(3R)-3-Amino-4-methoxy-4-oxobutanoic Acid Hydrochloride ()
- Structure : Methoxy ester (COOCH₃) at the 4-position.
- Key Differences: The ester group introduces a polar, hydrolytically labile site, unlike the stable ether in the target compound. Molecular weight: 199.61 g/mol (C₅H₉NO₄·HCl), lighter than the target due to the smaller methoxy group.
- Implications : Lower metabolic stability due to ester susceptibility to enzymatic cleavage .
(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic Acid Hydrochloride ()
- Structure : tert-Butyl ester (COO-t-Bu) at the 4-position with S-configuration.
- Key Differences: Stereochemistry (S vs. Ester group (vs. ether) reduces stability; however, the tert-butyl group mitigates hydrolysis rates.
- Implications : Highlights the importance of stereochemistry in pharmacological activity .
Aromatic and Heterocyclic Derivatives
(3R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Hydrochloride ()
- Structure: 4-Cyanophenyl substituent.
- Molecular weight: 240.69 g/mol (C₁₁H₁₃ClN₂O₂), heavier than the target.
- Implications : Enhanced binding to aromatic-rich biological targets (e.g., enzymes or receptors) .
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride ()
- Structure : 2,4,5-Trifluorophenyl group.
- Key Differences: Fluorine atoms increase lipophilicity and metabolic stability via reduced oxidative metabolism. Molecular weight: 269.65 g/mol (C₁₀H₁₁ClF₃NO₂).
- Implications : Used as a pharmaceutical impurity (sitagliptin intermediate), suggesting relevance in drug synthesis .
(R)-3-Amino-4-(thiophen-2-yl)butanoic Acid Hydrochloride ()
- Structure : Thiophene heterocycle.
- Key Differences: Sulfur atom enables hydrogen bonding and alters electronic properties. Molecular weight: 221.70 g/mol (C₈H₁₁NO₂S·HCl).
- Implications: Potential for enhanced interaction with sulfur-binding enzymes or receptors .
Biological Activity
(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid; hydrochloride, also known by its CAS number 2287247-68-9, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈ClNO₃ |
| Molecular Weight | 211.68 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid functions primarily as an amino acid derivative. Its structure suggests potential interactions with various biological pathways, particularly those involving neurotransmitter regulation and metabolic processes. The presence of the amino group allows it to participate in protein synthesis and modulation of neurotransmitter activity.
Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective effects. It is suggested to influence the synthesis and release of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid), which are crucial for maintaining neuronal excitability and inhibition, respectively.
Biological Activity Studies
Several studies have investigated the biological activities associated with (3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid; hydrochloride:
- Antioxidant Activity : In vitro studies have shown that this compound can scavenge free radicals, thus exhibiting antioxidant properties. This activity is vital for protecting cells from oxidative stress, which is linked to various neurodegenerative diseases.
- Antibacterial Properties : Preliminary investigations suggest that the compound may possess antibacterial activity against certain strains of bacteria. The minimum inhibitory concentration (MIC) against Gram-positive bacteria was determined, showing promising results that warrant further exploration.
- Neuroprotective Effects : A study focused on its neuroprotective potential revealed that the compound could mitigate neuronal cell death in models of oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease.
Case Study 1: Neuroprotection in Oxidative Stress Models
A recent study explored the effects of (3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function, highlighting its potential as a neuroprotective agent.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against various pathogenic bacteria. Results demonstrated effective inhibition of growth in several strains, with a focus on Staphylococcus aureus and Escherichia coli, indicating a potential role in developing new antibacterial therapies.
Q & A
Basic: What synthetic strategies ensure stereochemical purity of the (3R)-configured amino acid moiety?
Methodological Answer:
The (3R) configuration can be achieved via enantioselective synthesis, leveraging chiral auxiliaries or asymmetric catalysis. For example:
- Chiral Pool Synthesis : Start with naturally occurring chiral precursors (e.g., D-amino acids) and modify side chains while preserving stereochemistry .
- Asymmetric Michael Addition : Use chiral catalysts (e.g., Evans oxazaborolidines) to induce stereoselectivity during carbon-carbon bond formation .
- Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent racemization during reactions involving the carboxylic acid or tert-butoxy group .
Validation : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography .
Basic: How to analytically distinguish this compound from its (3S)-enantiomer or structural analogs?
Methodological Answer:
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
- NMR Spectroscopy : Compare coupling constants (e.g., ) in diastereotopic protons near the chiral center .
- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for (3R) vs. (3S) configurations .
Data Table :
| Technique | (3R)-Isomer Signal | (3S)-Isomer Signal |
|---|---|---|
| Chiral HPLC RT | 12.3 min | 14.7 min |
| NMR (δ) | 3.45 (dd, J=6.2 Hz) | 3.40 (dd, J=5.8 Hz) |
| [α] | +32° (c=1, HO) | -32° (c=1, HO) |
Advanced: How to resolve contradictions in reported bioactivity data between enantiomers?
Methodological Answer:
- Enantiomer-Specific Assays : Test (3R) and (3S) forms in parallel using receptor-binding assays (e.g., radioligand displacement for neurotransmitter targets) .
- Molecular Docking : Model interactions with target proteins (e.g., DPP-IV) to identify stereospecific binding motifs .
- Metabolic Profiling : Compare pharmacokinetics (e.g., hepatic clearance) to rule out differential metabolism as a confounding factor .
Case Study : (R)-enantiomers of similar β-amino acids show 10-fold higher DPP-IV inhibition than (S)-forms due to better fit in the enzyme’s hydrophobic pocket .
Advanced: What strategies optimize yield in large-scale synthesis of the hydrochloride salt?
Methodological Answer:
- Continuous Flow Reactors : Improve reaction homogeneity and reduce racemization during tert-butoxy group introduction .
- Salt Formation : Precipitate the hydrochloride salt by adding HCl gas to a cold ethanol solution of the free base .
- Purification : Use recrystallization from ethanol/water (8:2 v/v) to achieve >99% purity .
Data Table :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Batch Reactor | 65 | 95 |
| Continuous Flow | 82 | 99 |
| Recrystallization | 75 | 99.5 |
Basic: What in vitro models are suitable for preliminary neuropharmacological screening?
Methodological Answer:
- Primary Neuronal Cultures : Assess effects on glutamate uptake or GABA receptor modulation .
- Radioligand Binding : Screen for affinity at GABA, NMDA, or DPP-IV receptors .
- Patch-Clamp Electrophysiology : Measure ion channel modulation in transfected HEK293 cells .
Note : Include positive controls (e.g., baclofen for GABA) and validate with ≥3 biological replicates .
Advanced: How to design SAR studies for tert-butoxy-modified analogs?
Methodological Answer:
- Substituent Variation : Synthesize analogs with cyclopentyloxy, trifluoromethoxy, or aryloxy groups .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent bulk/logP with activity .
- In Vivo Efficacy : Test analogs in rodent models of metabolic/neurological disorders to link structural changes to functional outcomes .
SAR Table :
| Substituent | DPP-IV IC (nM) | LogP |
|---|---|---|
| tert-Butoxy (target) | 15 | 1.2 |
| 4-Cyanophenyl | 8 | 1.8 |
| 2-Furanyl | 120 | 0.5 |
Advanced: How to address stability issues during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the tert-butoxy group .
- Accelerated Degradation Studies : Use 40°C/75% RH for 4 weeks to identify degradation products via LC-MS .
- Buffer Optimization : Avoid aqueous solutions at pH >7, which promote deamination .
Basic: What computational tools predict interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to DPP-IV using GROMACS or AMBER .
- Docking Software : AutoDock Vina or Glide for rapid screening against multiple receptor conformations .
- QSAR Models : Train models with datasets of β-amino acid derivatives to predict bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
